1-(4-Cyanopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide
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Overview
Description
1-(4-Cyanopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a cyano group at the 4-position, a fluorine atom at the 3-position of the pyrrolidine ring, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Cyano Group: The cyano group is introduced at the 4-position of the pyrimidine ring using a cyanation reaction, often employing reagents such as cyanogen bromide or copper(I) cyanide.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from a suitable amine and undergoing cyclization reactions.
Fluorination: The fluorine atom is introduced at the 3-position of the pyrrolidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reaction: The pyrimidine and pyrrolidine moieties are coupled together through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the cyano or carbonyl groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(4-Cyanopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Cyanopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyano-2-pyrimidinyl)-4-piperidinecarboxamide
- 1-(4-Cyano-2-pyrimidinyl)-3-pyrrolidinecarboxamide
Uniqueness
1-(4-Cyanopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom at the 3-position of the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C10H10FN5O |
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Molecular Weight |
235.22 g/mol |
IUPAC Name |
1-(4-cyanopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H10FN5O/c11-10(8(13)17)2-4-16(6-10)9-14-3-1-7(5-12)15-9/h1,3H,2,4,6H2,(H2,13,17) |
InChI Key |
JVRHFNVEIREVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=CC(=N2)C#N |
Origin of Product |
United States |
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